molecular formula C20H24N4O2S2 B11617102 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617102
M. Wt: 416.6 g/mol
InChI Key: RAAOZLXXUQGQLT-GDNBJRDFSA-N
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Description

The compound “(5Z)-3-(BUTAN-2-YL)-5-{[7-METHYL-4-OXO-2-(PROPYLAMINO)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a thiazolidinone core, a pyridopyrimidine moiety, and various substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the pyridopyrimidine moiety, and the addition of various substituents. Typical reaction conditions might include:

    Formation of the thiazolidinone ring: This could involve the reaction of a thioamide with a carbonyl compound under acidic or basic conditions.

    Introduction of the pyridopyrimidine moiety: This might be achieved through a cyclization reaction involving a pyridine derivative and a suitable amine.

    Addition of substituents: Various alkylation or acylation reactions could be used to introduce the butan-2-yl, methyl, and propylamino groups.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalytic processes, continuous flow reactors, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring or the pyridopyrimidine moiety might be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could be used to modify the carbonyl groups or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines might be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials, agrochemicals, or other specialized applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, it might interact with a particular enzyme or receptor, leading to inhibition or activation of a specific pathway. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolidinones, pyridopyrimidines, or molecules with similar substituents.

Uniqueness

The uniqueness of this compound could lie in its specific combination of structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[7-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O2S2/c1-5-9-21-17-14(18(25)23-11-12(3)7-8-16(23)22-17)10-15-19(26)24(13(4)6-2)20(27)28-15/h7-8,10-11,13,21H,5-6,9H2,1-4H3/b15-10-

InChI Key

RAAOZLXXUQGQLT-GDNBJRDFSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)CC

Canonical SMILES

CCCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)CC

Origin of Product

United States

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